Methyl 5-benzyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-benzyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 5 and a carboxamide linker at position 2, which connects to a [1,2,4]triazolo[4,3-a]pyridine moiety via a butanoyl chain. This structure combines a thiazole ring (known for its role in bioactive molecules) with a triazolopyridine system, which is frequently utilized in kinase inhibitors and antiviral agents . The methyl ester at position 4 enhances solubility and bioavailability, while the benzyl group may contribute to hydrophobic interactions in target binding.
Properties
Molecular Formula |
C22H21N5O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H21N5O3S/c1-30-21(29)20-16(14-15-8-3-2-4-9-15)31-22(24-20)23-19(28)12-7-11-18-26-25-17-10-5-6-13-27(17)18/h2-6,8-10,13H,7,11-12,14H2,1H3,(H,23,24,28) |
InChI Key |
STPOJVIJLGDWIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the triazolo and thiazole rings. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the microwave-mediated synthesis method. This approach is advantageous due to its efficiency and reduced environmental impact. The use of continuous flow reactors could further enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole rings, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 5-benzyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The triazolo and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with derivatives listed in EP Bulletin 2022/06 , particularly those containing triazolopyridine or triazolopyrazine scaffolds. Below is a detailed comparison:
Structural and Functional Group Analysis
Pharmacokinetic and Binding Affinity Differences
- Target Selectivity : The triazolopyridine moiety in the target compound may exhibit distinct kinase selectivity compared to triazolopyrazine derivatives (e.g., pyrrolotriazolopyrazine in EP compounds), as pyridine vs. pyrazine rings alter hydrogen-bonding interactions .
- Metabolic Stability : The methyl ester in the target compound may undergo faster hydrolysis than the sulfonamide or azetidine groups in EP analogs, impacting half-life .
Research Findings
- In Vitro Potency : Triazolopyridine derivatives (like the target compound) often show submicromolar IC50 values against kinases such as JAK2 or ALK, whereas pyrrolotriazolopyrazine analogs may target CDK or Aurora kinases .
- Toxicity : Benzyl-substituted thiazoles are associated with moderate cytotoxicity in hepatic cell lines, whereas sulfonamide derivatives (e.g., EP compounds) demonstrate lower off-target effects .
Biological Activity
Methyl 5-benzyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure
The compound features a thiazole ring, a carboxylate group, and a triazolo-pyridine moiety. Its molecular formula is with a molecular weight of approximately 421.50 g/mol .
Biological Significance
The unique combination of functional groups in this compound suggests potential interactions with various biological targets. Compounds with similar structural features have been reported to exhibit diverse biological activities including antibacterial, antifungal, and anticancer effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to synthesize the thiazole core.
- Triazolo-Pyridine Integration : Employing coupling reactions to integrate the triazolo-pyridine moiety.
- Final Modifications : Adding the benzyl and carboxylate groups through various organic reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar thiazole derivatives. For instance:
- Cytotoxicity Assays : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives exhibited IC50 values in the low micromolar range against human leukemia cells (HL-60), indicating promising selectivity for cancer cells over normal cell lines .
The mechanisms through which these compounds exert their effects often involve:
- Induction of Apoptosis : Studies have shown that compounds can lead to increased apoptosis in cancer cells by altering mitochondrial membrane potential and activating apoptotic pathways .
- Cell Cycle Arrest : Some derivatives induce mitotic catastrophe by disrupting normal spindle formation during cell division .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-amino-5-pyridin-3-yl-thiazole | Thiazole ring; amino group | Antibacterial | Simpler structure |
| 1-(benzyl)-thiazole derivatives | Thiazole ring; various substitutions | Antifungal | Focused on antifungal properties |
| [1,2,4]-triazolo-pyridine analogs | Triazole and pyridine rings | Antitumor | Enhanced activity due to dual heterocycles |
The unique combination of functional groups in this compound offers diverse biological interactions that are yet to be fully explored .
Case Studies and Research Findings
Several research articles have documented the biological activity of thiazole-containing compounds:
- Novel Pyridine-Thiazole Hybrids : A study reported on pyridine-thiazole hybrids that exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values as low as 0.57 µM for acute promyelocytic leukemia cells .
- Mechanistic Insights : Research indicated that preincubation with PARP inhibitors reduced the cytotoxic activity of certain derivatives, suggesting a complex interaction with DNA repair mechanisms in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
